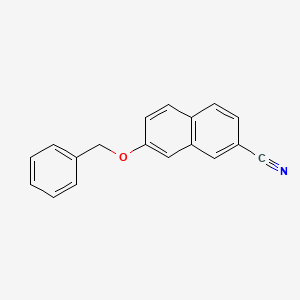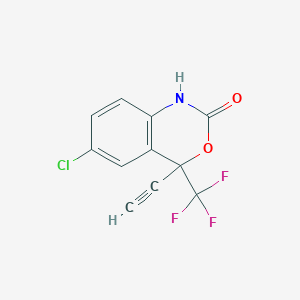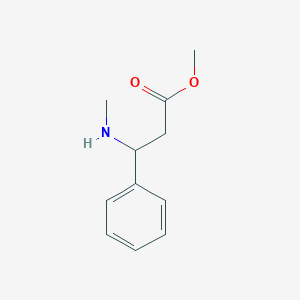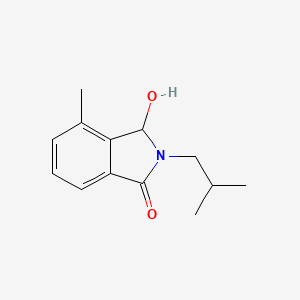
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is a complex organic compound belonging to the class of isoindoles This compound is characterized by its unique structure, which includes a dihydroisoindol-1-one core substituted with a methyl group, a hydroxy group, and an isobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production .
化学反应分析
Types of Reactions
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative, while reduction may produce alcohol or amine derivatives .
科学研究应用
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
作用机制
The mechanism of action of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-3-methyl-2,3-dihydroisoindol-1-one: Similar in structure but with additional hydroxy groups, leading to different chemical properties and reactivity.
2-Isobutyl-4-methyl-1,3-dioxolane: Contains a dioxolane ring instead of the isoindole core, resulting in different applications and reactivity.
Uniqueness
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is unique due to its specific substitution pattern on the isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyl-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H17NO2/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13(14)16/h4-6,8,13,16H,7H2,1-3H3 |
InChI 键 |
LLWXFNCMIJWRNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(N(C(=O)C2=CC=C1)CC(C)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
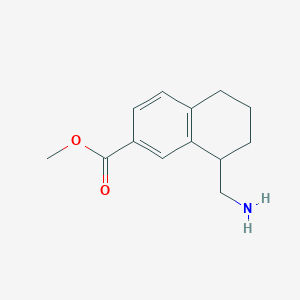
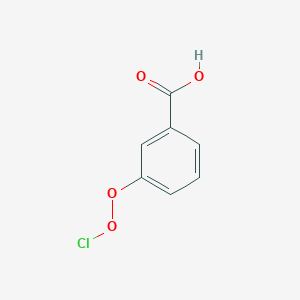
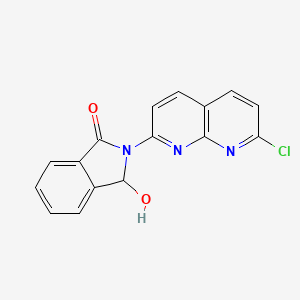
![5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran](/img/structure/B8462287.png)
![METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B8462303.png)
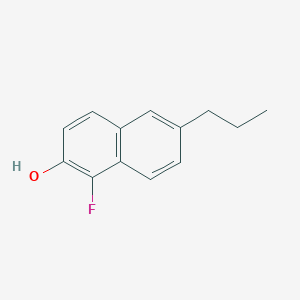
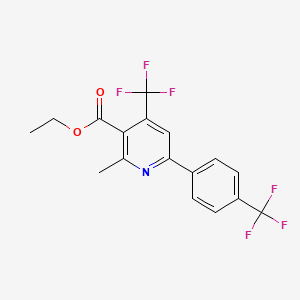
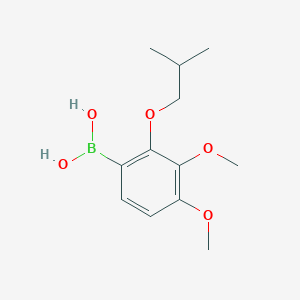
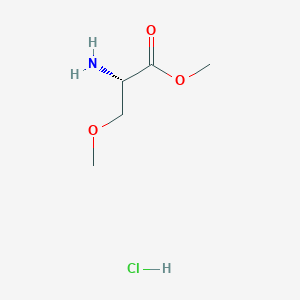
![8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8462346.png)

